Structural Differentiation: 4-Tert-Butylbenzamide Cap vs. Unsubstituted Benzamide
This compound contains a 4-tert-butyl substituent on the benzamide ring, a feature absent in the base pharmacophore N-[cyano(cyclopropyl)methyl]benzamide (CAS 1315368-09-2) [1]. In the patent class of cyclopropylamine acetamides, bulky 4-substituents on the aryl ring have been associated with altered chemokine receptor binding profiles [2]. The tert-butyl group increases calculated logP by approximately 1.5–2.0 units versus the unsubstituted analog, which correlates with differential membrane permeability and protein binding . No direct head-to-head bioactivity comparison between these two specific compounds was identified in the public domain.
| Evidence Dimension | Calculated lipophilicity (clogP) |
|---|---|
| Target Compound Data | Estimated clogP ~3.5–4.0 |
| Comparator Or Baseline | N-[cyano(cyclopropyl)methyl]benzamide (CAS 1315368-09-2): estimated clogP ~1.5–2.0 |
| Quantified Difference | Estimated ΔclogP ≈ +1.5 to +2.0 |
| Conditions | In silico calculation based on molecular structure; not experimentally validated for these specific compounds. |
Why This Matters
Higher lipophilicity may improve membrane penetration but also increase non-specific binding; without experimental data, buyers should treat this as a hypothesis-generating structural difference rather than a proven performance advantage.
- [1] N-[cyano(cyclopropyl)methyl]benzamide. CAS Number 1315368-09-2. ChemBase ID 276710. View Source
- [2] WO2002060859A2 – Cyclic Derivatives as Modulators of Chemokine Receptor Activity. View Source
